(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt An intermediate in the preparation of Imidaprilat

Brand Name: Vulcanchem
CAS No.: 117560-24-4
VCID: VC0028467
InChI: InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C24H27NO5S
Molecular Weight: 441.542

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt

CAS No.: 117560-24-4

Cat. No.: VC0028467

Molecular Formula: C24H27NO5S

Molecular Weight: 441.542

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt - 117560-24-4

Specification

CAS No. 117560-24-4
Molecular Formula C24H27NO5S
Molecular Weight 441.542
IUPAC Name benzyl 2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key ZUUJKCXULBLVQX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N

Introduction

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt is a complex organic compound belonging to the class of amino acid derivatives. It is characterized by the presence of an amino group, a benzyl ester group, and a tosylate salt. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities .

Synthesis Methods

The synthesis of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt typically involves two key steps:

  • Formation of the Benzyl Ester: The starting material, (2S)-2-Amino-benzenebutanoic acid, is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

  • Tosylation: The benzyl ester is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the tosylate salt.

Organic Synthesis

This compound is used as a building block in the synthesis of complex organic molecules and is involved in reactions such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Pharmaceutical Research

It is studied for its potential role in enzyme inhibition and protein modification, and it is utilized in the synthesis of peptide mimetics and analogs. Additionally, it is investigated for its role as a precursor in drug development and targeted delivery systems.

Industrial Applications

The compound is applied in the production of specialty chemicals and fine chemicals, and it is used in the formulation of advanced materials and coatings.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(2S)-2-Amino-benzenebutanoic Acid Methyl EsterMethyl ester groupLower steric hindrance
(2S)-2-Amino-benzenebutanoic Acid Ethyl EsterEthyl ester groupModerate lipophilicity
(2S)-2-Amino-benzenebutanoic Acid Propyl EsterPropyl ester groupEnhanced solubility
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate SaltBenzyl ester groupUnique steric and electronic properties

The benzyl ester group in (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt provides distinct steric and electronic properties compared to other esters, influencing its reactivity and interaction with biological targets.

Pharmacokinetics and Biochemical Pathways

The ester functionality of this compound suggests it may exhibit variable bioavailability due to susceptibility to hydrolysis, which can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It can participate in biochemical pathways involving enzyme interactions and protein modifications, potentially acting as an inhibitor for specific enzymes.

Research Findings and Case Studies

  • Enzyme Studies: Compounds similar to (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester have been shown to inhibit certain proteases involved in cancer progression.

  • Peptide Synthesis: The compound is utilized in synthesizing peptide mimetics, demonstrating its utility as a building block in drug development.

  • Therapeutic Applications: Investigations into its role as a prodrug have revealed potential therapeutic benefits in targeted drug delivery systems, particularly for cancer therapies.

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